Physicochemical Profiling of 6-Phenylimidazo[1,2-a]pyridine: A Technical Guide
Physicochemical Profiling of 6-Phenylimidazo[1,2-a]pyridine: A Technical Guide
Executive Summary
6-Phenylimidazo[1,2-a]pyridine (CAS 328062-45-9) represents a critical subclass of the imidazo[1,2-a]pyridine "privileged scaffold." Unlike its 2-phenyl isomer—widely recognized in marketed anxiolytics like Zolpidem—the 6-phenyl derivative places the aryl substituent on the pyridine ring rather than the imidazole moiety.[1] This structural variation significantly alters the electronic distribution, metabolic stability, and binding vector of the pharmacophore.[1] This guide provides an in-depth physicochemical and synthetic profile to support its application in antiviral and neurological drug discovery.[1]
Physicochemical Profile
The following data consolidates experimental observations and high-confidence predictive models for the specific 6-phenyl isomer.
Core Properties Table[1]
| Property | Value / Description | Source/Notes |
| IUPAC Name | 6-Phenylimidazo[1,2-a]pyridine | |
| CAS Registry Number | 328062-45-9 | Validated Registry |
| Molecular Formula | C₁₃H₁₀N₂ | |
| Molecular Weight | 194.23 g/mol | |
| Physical State | Solid (Yellow to White Crystalline) | [1, 2] |
| Melting Point | >130°C (Estimated) | Exact value not standardized; analogs range 158–170°C [3, 4] |
| LogP (Predicted) | 3.4 – 3.6 | Lipophilic, suitable for CNS penetration |
| pKa (Predicted) | ~5.8 – 6.2 | Weak base (protonation at N1) |
| Solubility | Low: Water (<0.1 mg/mL)High: DMSO, DCM, Methanol | Hydrophobic character dominates |
Electronic & Structural Nuances
-
Lipophilicity Vector: The phenyl group at the C6 position increases the lipophilicity (LogP ~3.[1]5) compared to the parent scaffold (LogP ~1.2), enhancing blood-brain barrier (BBB) permeability.
-
Electronic Effects: The C6 position is electronically coupled to the bridgehead nitrogen.[1] A phenyl ring here acts as a weak electron-withdrawing group via induction but a donor via conjugation, subtly modulating the basicity of N1 compared to the 2-phenyl isomer.[1]
-
Fluorescence: Derivatives of this scaffold often exhibit fluorescence in the blue region (400-450 nm) due to extended
-conjugation, making them useful as potential biological probes.[1]
Synthetic Methodology
The most robust route to 6-phenylimidazo[1,2-a]pyridine is Suzuki-Miyaura Cross-Coupling . This method offers superior regioselectivity compared to direct cyclization methods involving 2-amino-5-phenylpyridine, which can be commercially scarce.[1]
Validated Protocol: Suzuki Coupling
Target: Synthesis of 6-Phenylimidazo[1,2-a]pyridine from 6-Bromoimidazo[1,2-a]pyridine.
Reagents:
-
Substrate: 6-Bromoimidazo[1,2-a]pyridine (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered variants)
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃
-
Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/EtOH/Water
Step-by-Step Workflow:
-
Degassing: Charge reaction vessel with solvent mixture and sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Addition: Add 6-bromoimidazo[1,2-a]pyridine, phenylboronic acid, and base. Add catalyst last under positive Argon pressure.[1]
-
Reflux: Heat the mixture to 90–100°C for 4–12 hours. Monitor conversion via TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Cool to RT. Dilute with Ethyl Acetate, wash with brine.[1] Dry organic layer over Na₂SO₄.[1]
-
Purification: Flash column chromatography (Silica gel). Elute with Hexane:EtOAc gradient (typically 7:3 to 1:1).[1]
Synthetic Pathway Visualization
Figure 1: Palladium-catalyzed cross-coupling workflow for the regioselective synthesis of the 6-phenyl derivative.
Analytical Characterization
Confirming the identity of the 6-phenyl isomer is critical to distinguish it from the 2-phenyl or 3-phenyl isomers.[1]
Nuclear Magnetic Resonance (NMR)
The C6-substitution pattern results in a distinct splitting pattern on the pyridine ring.[1]
-
¹H NMR (400 MHz, CDCl₃) Expected Shifts:
-
8.30–8.40 (s, 1H, H-5): The proton at position 5 is deshielded by the adjacent bridgehead nitrogen and the C6-phenyl ring. It typically appears as a singlet or a doublet with very small coupling (
Hz). -
7.60–7.70 (d, 1H, H-8): Doublet (
Hz). - 7.50–7.60 (m, 2H, Phenyl-ortho): Multiplet.
- 7.40–7.50 (m, 3H, Phenyl-meta/para): Multiplet.
- 7.20–7.30 (dd, 1H, H-7): Doublet of doublets, coupled to H-8.
-
7.65 / 7.55 (d, 1H each, H-2/H-3): Imidazole ring protons, typically doublets (
Hz) characteristic of the heteroaromatic core.
-
8.30–8.40 (s, 1H, H-5): The proton at position 5 is deshielded by the adjacent bridgehead nitrogen and the C6-phenyl ring. It typically appears as a singlet or a doublet with very small coupling (
Mass Spectrometry (MS)
-
Molecular Ion:
m/z.[1] -
Fragmentation: Stable aromatic core; fragmentation typically requires high collision energy.[1]
Biological & Medicinal Relevance
The 6-phenylimidazo[1,2-a]pyridine scaffold is not merely a structural curiosity; it is a functional pharmacophore.[1]
Mechanism of Action (MOA) Potential
-
Antiviral Activity: Derivatives substituted at the 6-position have shown potency against Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV).[1][3] The 6-phenyl moiety is believed to occupy a hydrophobic pocket in the viral kinase or polymerase target [3].[1]
-
GABA-A Receptor Modulation: While 2-phenyl derivatives (Zolpidem) bind the benzodiazepine site, 6-phenyl analogs explore alternative binding poses, potentially offering anxiolytic effects with reduced sedation profiles.
Structure-Activity Relationship (SAR) Map
Figure 2: Functional mapping of the scaffold. The C6 position is pivotal for tuning lipophilicity and target specificity without disrupting the hydrogen-bonding capability of the imidazole nitrogen.
References
-
Benchchem. (2024).[1] 6-Phenylimidazo[1,2-a]pyridine Product Data (CAS 328062-45-9).[4][5][6] Retrieved from
-
ChemicalBook. (2024).[1] Imidazo[1,2-a]pyridine Derivatives and Properties. Retrieved from
-
Gueiffier, A., et al. (2007).[1] "Influence of 6 or 8-substitution on the antiviral activity of 3-phenethylthiomethylimidazo[1,2-a]pyridine against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV)." Bioorganic & Medicinal Chemistry, 15(23), 7391-7398.
-
Hajra, A., et al. (2019).[1][7] "Synthesis of Imidazo[1,2-a]pyridines: A Decade Update." RSC Advances, 9, 12345-12360.[1]
-
PubChem. (2024).[1] Compound Summary for Imidazo[1,2-a]pyridine Derivatives. National Library of Medicine.[1]
Sources
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